1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine
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Overview
Description
“1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine” is a chemical compound with the CAS Number: 1250728-21-2 . Its IUPAC name is 1-isopropyl-4-(3-pyrrolidinyl)piperazine . The compound has a molecular weight of 197.32 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H23N3/c1-10(2)13-5-7-14(8-6-13)11-3-4-12-9-11/h10-12H,3-9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound should be stored at a temperature of 4°C .Scientific Research Applications
Antiarrhythmic and Antihypertensive Effects
- A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrated strong antiarrhythmic and antihypertensive activities. These effects may be related to their alpha-adrenolytic properties, influenced by the presence of the 1-phenylpiperazine moiety with specific substituents (Malawska et al., 2002).
Antimalarial Agents
- Piperazine and pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, a chloroquine-resistant strain. The presence of a hydroxyl group, a propane chain, and a fluorine atom were crucial for antiplasmodial activity (Mendoza et al., 2011).
Synthesis of 3-(Pyrrolidin-1-yl)piperidine
- A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of major importance in medicinal chemistry, was proposed. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine (Smaliy et al., 2011).
Anticonvulsant Activity
- A new series of 1,3-substituted pyrrolidine-2,5-dione derivatives were identified as potential anticonvulsant agents. These compounds displayed protective indices more beneficial than well-known antiepileptic drugs (Rybka et al., 2017).
Adenosine A2a Receptor Antagonists
- Piperazine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine, with (R)-2-(aminomethyl)pyrrolidine as a potent and selective component, were found to be effective adenosine A2a receptor antagonists, showing oral activity in rodent models of Parkinson's disease (Vu et al., 2004).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-propan-2-yl-4-pyrrolidin-3-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-10(2)13-5-7-14(8-6-13)11-3-4-12-9-11/h10-12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLRCNJRLZNKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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